5-Methoxyindole
Overview
Description
3-Quinuclidinyl benzilate, commonly known as BZ3, is a chemical compound with the IUPAC name 1-azabicyclo[2.2.2]octan-3-yl hydroxy(diphenyl)acetate . It is an odorless and bitter-tasting military incapacitating agent that acts as an antagonist of muscarinic acetylcholine receptors . BZ3 is known for its potent anticholinergic properties, which can cause a range of psychological and physiological effects .
Scientific Research Applications
3-Quinuclidinyl benzilate has several scientific research applications, including:
Mechanism of Action
Target of Action
5-Methoxyindole, a chemical homolog of melatonin, has been found to target several key components in biological systems. It has shown strong activity against the phytopathogenic fungus Fusarium graminearum . It also targets the COX-2 enzyme, controlling its expression at the transcriptional level . Furthermore, it has been found to have a high affinity for 5-HT 1A receptors .
Mode of Action
This compound interacts with its targets in various ways. In the case of F. graminearum, it inhibits growth, formation, and conidia germination . It also induces malformation, reactive oxygen species (ROS) accumulation, and cell death in F. graminearum hyphae and conidia . In relation to COX-2, it inhibits its transcriptional activation induced by diverse proinflammatory and mitogenic factors .
Biochemical Pathways
This compound affects several biochemical pathways. It has been found to inhibit gluconeogenesis in the liver . It also plays a role in the metabolism of L-tryptophan, being a metabolite of this essential amino acid . Furthermore, it has been found to suppress the iron-induced lipid peroxidation .
Pharmacokinetics
It is known that it is a metabolite of l-tryptophan , suggesting that it may be produced in the body from dietary sources of this amino acid.
Result of Action
The action of this compound results in various molecular and cellular effects. It has been found to have strong antifungal activity against F. graminearum . It also controls the overexpression of COX-2 , which is associated with inflammation and tumorigenesis. Furthermore, it has been found to block cancer cell migration and invasion in vitro and inhibit tumor growth and cancer metastasis in a xenograft model .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the gut microbiome and dietary tryptophan can potentially interact with host and bacterial enzymes in tryptophan metabolism . .
Safety and Hazards
5-Methoxyindole is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is recommended to avoid contact with skin and eyes, avoid breathing dust, and use only outdoors or in a well-ventilated area .
Biochemical Analysis
Biochemical Properties
5-Methoxyindole interacts with several enzymes, proteins, and other biomolecules. It is a part of the new class of compounds that control the expression of Cyclooxygenase-2 (COX-2) at the transcriptional level .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It inhibits COX-2 transcriptional activation induced by diverse proinflammatory and mitogenic factors . In cancer cells, which are deficient in cytoguardin production, this compound can restore the control of COX-2 overexpression . It also blocks cancer cell migration and invasion in vitro and inhibits tumor growth and cancer metastasis in a xenograft model .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It controls COX-2 expression at the transcriptional level . The physiological relevance of 5-MTP as an endogenous regulator of inflammation and cancer metastasis remains to be investigated .
Temporal Effects in Laboratory Settings
It is known that this compound exhibits pronounced glucose-lowering ability .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . It has been suggested that its dose-dependent effect and the effects of different routes of administrations as well as its synergistic effects with other glucose-lowering drugs should be investigated .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is a metabolite of L-tryptophan and plays a significant role in controlling COX-2 expression .
Subcellular Localization
It is known that this compound has significant effects on various types of cells and cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinuclidinyl benzilate involves the esterification of benzilic acid with an alcohol derived from quinuclidine . The reaction typically requires an acid catalyst and is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of BZ3 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product . The industrial production also includes purification steps such as recrystallization to obtain BZ3 in its pure crystalline form .
Chemical Reactions Analysis
Types of Reactions
3-Quinuclidinyl benzilate undergoes several types of chemical reactions, including:
Oxidation: BZ3 can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert BZ3 into its corresponding alcohols or other reduced forms.
Substitution: BZ3 can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of BZ3 can yield various carboxylic acids, while reduction can produce alcohols .
Comparison with Similar Compounds
Similar Compounds
Atropine: Like BZ3, atropine is an anticholinergic agent that blocks muscarinic acetylcholine receptors.
Scopolamine: Another anticholinergic compound, scopolamine, also shares similar receptor antagonism properties with BZ3.
Uniqueness of BZ3
What sets 3-Quinuclidinyl benzilate apart from other similar compounds is its high potency and prolonged duration of action . BZ3’s unique chemical structure allows it to bind more effectively to muscarinic receptors, resulting in more pronounced and longer-lasting effects compared to other anticholinergic agents .
Properties
IUPAC Name |
5-methoxy-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-11-8-2-3-9-7(6-8)4-5-10-9/h2-6,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWAQDRSOVMLGRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80143424 | |
Record name | 5-Methoxyindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80143424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1006-94-6 | |
Record name | 5-Methoxyindole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1006-94-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methoxyindole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001006946 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-METHOXYINDOLE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521752 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Methoxyindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80143424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Indol-5-yl methyl ether | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.496 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 5-METHOXYINDOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DQM3AS43PQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 5-Methoxyindole, a homolog of melatonin, exhibits strong antifungal activity against Fusarium graminearum by inhibiting its growth, conidia formation, and germination. [] This effect is mediated by inducing malformation, reactive oxygen species (ROS) accumulation, and cell death in F. graminearum hyphae and conidia. [] Additionally, this compound downregulates genes involved in scavenging reactive oxygen species in F. graminearum. [] this compound also acts as a potent inhibitor of respiration and potassium ion transport in the archaebacterium Haloferax volcanii, suggesting a potential target in its respiratory chain. []
ANone: * Molecular Formula: C9H9NO* Molecular Weight: 147.17 g/mol
- Gas Chromatography-Mass Spectrometry (GC-MS): Used for identification and quantification in biological samples. [, , ]
- High Performance Liquid Chromatography (HPLC): Employed for separation and quantification, often coupled with fluorometric detection. [, , ]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used to analyze conformational changes. []
- Infrared (IR) Spectroscopy: Used to identify functional groups and characterize conformational changes. [, ]
- UV-Vis Spectroscopy: Provides information about electronic transitions and dipole moments. [, ]
ANone: The provided research papers do not extensively discuss material compatibility or stability of this compound under various conditions beyond specific applications:
- Stability in Urine Samples: this compound is stable in human urine when stored at -20°C, but degrades at room temperature, especially if the urine is not acidified to pH 4-5. []
- Electrochemical Polymer Coating: A study utilized a poly(2,2-bithiophene-co-5-Methoxyindole)-oxide graphene composite coating for solid-phase microextraction, demonstrating high thermal stability up to 400°C and reusability for at least 180 extractions without performance loss. []
ANone: The provided abstracts do not report any catalytic properties or applications for this compound. The focus remains on its biological activities and applications.
ANone: Yes, computational chemistry has been applied in the following ways:
- Conformational Analysis: Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level were used to study the conformational changes in this compound upon UV irradiation, identifying the formation of 3H-tautomers and indolyl radicals. []
- Molecular Docking: This technique was used to identify four putative melatonin receptors in Nicotiana benthamiana that potentially interact with this compound. []
ANone: While the provided abstracts don't explicitly detail comprehensive SAR studies for this compound, several observations can be made:
- Methoxy Group Importance: Comparing this compound to its parent compound, indole, highlights the significance of the methoxy group for certain activities. For instance, this compound exhibits distinct spectroscopic properties and conformational behavior compared to indole. []
- Side Chain Modifications: Studies investigating the antitumor activity of indol-3-yl-glyoxylic acid podophyllotoxin derivatives involved modifications at the indole nitrogen. Some of these derivatives, particularly those incorporating a this compound moiety, exhibited favorable antitumor activities. []
ANone: The research primarily focuses on the biological activity of this compound. Information on its stability under various conditions and formulation strategies is limited to the following:
- Urine Sample Stability: As mentioned earlier, this compound is stable in urine at -20°C but degrades at room temperature, especially at higher pH. Acidifying the urine to pH 4-5 improves its stability. []
- Renewed Interest (Recent Decades): More recent studies have focused on exploring the diverse biological activities of this compound, including its antifungal properties, [] effects on ovarian function, [] and potential as a biomarker for melanoma progression. [, , , ]
A: * Plant Science and Agriculture: Research on this compound extends to plant science, demonstrating its ability to induce immune responses and disease resistance in Nicotiana benthamiana plants. [] This finding suggests potential applications in agriculture for developing disease-resistant crops.
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